Product packaging for beta-Terpinene(Cat. No.:CAS No. 99-84-3)

beta-Terpinene

Cat. No.: B1206484
CAS No.: 99-84-3
M. Wt: 136.23 g/mol
InChI Key: SCWPFSIZUZUCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Terpinene (CAS 99-84-3) is one of the three isomeric terpinene hydrocarbons classified as terpenes, with a molecular formula of C10H16 . Unlike its isomers alpha- and gamma-terpinene, this compound has no known natural source and is prepared synthetically, such as from sabinene . It is a member of the menthane monoterpenoids, characterized by a cyclohexene ring with an isopropyl group and a methylidene substituent . Its predicted density is 0.83 g/cm³, and it boils at approximately 173-174°C . This compound is for research use only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1206484 beta-Terpinene CAS No. 99-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99-84-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-methylidene-1-propan-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,8H,3-5,7H2,1-2H3

InChI Key

SCWPFSIZUZUCCE-UHFFFAOYSA-N

SMILES

CC(C)C1=CCC(=C)CC1

Canonical SMILES

CC(C)C1=CCC(=C)CC1

boiling_point

173.5 °C

Other CAS No.

99-84-3

Synonyms

1,4-p-menthadiene
alpha-terpinene
beta-terpinene
gamma-terpinene

Origin of Product

United States

Biosynthetic and Synthetic Pathways of Beta Terpinene

Enzymatic Biosynthesis in Biological Systems

The biosynthesis of beta-Terpinene in living organisms primarily occurs through a series of enzymatic reactions originating from primary metabolic pathways.

Terpenoid biosynthesis in plants and microorganisms relies on two principal pathways for the production of the fundamental five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its allylic isomer, dimethylallyl pyrophosphate (DMAPP) mdpi.comnih.govmdpi.comoup.comfrontiersin.orgacs.orgnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.nettandfonline.comnih.govcas.cznih.govoup.comresearchgate.net.

Methylerythritol Phosphate (MEP) Pathway: Predominantly located in the plastids of plant cells and in most bacteria, this pathway initiates with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate. Through a series of seven enzymatic steps, it yields IPP and DMAPP. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) mdpi.comnih.govmdpi.comoup.comfrontiersin.orgacs.orgnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govcas.cznih.govoup.comresearchgate.net. The MEP pathway is primarily responsible for the synthesis of monoterpenes (C10) and diterpenes (C20) nih.govresearchgate.netnih.govnih.gov.

Mevalonate (MVA) Pathway: This pathway operates in the cytoplasm of eukaryotic cells and in certain bacteria. It begins with the condensation of two molecules of acetyl-CoA, leading to the formation of IPP through several enzymatic steps. Key enzymes include acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR) nih.govmdpi.comoup.comfrontiersin.orgacs.orgnih.govresearchgate.netrsc.orgmdpi.comresearchgate.nettandfonline.comcas.cznih.govoup.comresearchgate.net. The MVA pathway is generally associated with the production of sesquiterpenes (C15) and triterpenes (C30) nih.govresearchgate.netnih.govnih.gov.

The catalytic mechanism of terpene synthases involves a cascade of reactions initiated by the ionization of the GPP substrate, yielding a geranyl cation mdpi.compnas.orgmdpi.comnih.govnih.gov. This highly reactive intermediate can undergo isomerization to a linalyl cation mdpi.comnih.govnih.govnih.gov, which then participates in a series of cyclization, hydride shift, and rearrangement reactions. These processes are guided by the enzyme's active site geometry, which stabilizes the transient carbocationic intermediates nih.govrsc.orgnih.gov. The α-terpinyl cation is a pivotal intermediate, serving as a branch point for the synthesis of various cyclic monoterpenes mdpi.commdpi.comnih.gov. The reaction pathway is terminated either by deprotonation of the final carbocation or by capture with water, leading to hydrocarbon or oxygenated products, respectively mdpi.comrsc.org. Specific hydride shifts are integral to the formation of the characteristic structures of monoterpenes like this compound creative-enzymes.comnih.gov.

The intricate regulation of terpenoid biosynthesis involves transcriptional control mechanisms and the precise expression of genes encoding pathway enzymes. Transcription factors, such as those belonging to the ERF, MYB, WRKY, NAC, and bHLH families, play significant roles in modulating the expression of terpene synthase (TPS) genes mdpi.comnih.govcas.cznih.govoup.com. The availability of precursors is also tightly regulated, with the overexpression of key enzymes in the MEP or MVA pathways being a strategy to enhance precursor pools mdpi.comnih.gov. Furthermore, the subcellular localization of enzymes can influence metabolic flux, directing intermediates towards specific pathways oup.commdpi.comnih.gov.

Metabolic engineering and synthetic biology approaches have been instrumental in developing microbial and plant systems for the enhanced production of terpenoids, including this compound. Microbial cell factories, particularly Escherichia coli and Saccharomyces cerevisiae, are frequently engineered due to their well-characterized genetics and metabolic capabilities frontiersin.orgtandfonline.comnih.govukri.orgnih.govacs.orgmdpi.comgoogle.com. Strategies involve optimizing the precursor supply by engineering the MEP and MVA pathways, overexpressing specific TPS genes, and modifying regulatory elements to increase flux towards target compounds mdpi.comfrontiersin.orgresearchgate.nettandfonline.comnih.govnih.govukri.orgnih.govmdpi.comgoogle.comontosight.ai. For instance, heterologous expression of complete monoterpene biosynthetic pathways in E. coli has been successfully employed to achieve significant production levels ukri.orggoogle.com. In plants, metabolic engineering aims to enhance the production of specific metabolites or to improve plant traits through the biosynthesis of terpenoids mdpi.comresearchgate.net.

Chemical Synthesis Methodologies for this compound

While this compound occurs naturally, chemical synthesis provides an alternative route for its production. Synthetic strategies often involve the cyclization of geranyl or linalyl derivatives ontosight.ai. One described synthetic route utilizes isopropyl-4-cyclohexene-3-one-1 and methyltriphenylphosphonium (B96628) bromide, with reported yields reaching up to 85% lookchem.com. Optimization strategies to enhance yield and minimize the formation of byproducts such as terpinolene (B10128), alpha-terpinene (B1210023), and gamma-terpinene (B192506) include operating at low temperatures, employing polar aprotic solvents to stabilize carbocation intermediates, and using catalyst doping (e.g., with transition metals like Ru³⁺) to improve regioselectivity benchchem.com.

Table of Key Enzymes in Monoterpene Biosynthesis

Enzyme NameAbbreviationSubstrate(s)Primary Product(s)Pathway Role
1-deoxy-D-xylulose-5-phosphate synthaseDXSPyruvate, Glyceraldehyde 3-phosphate (G3P)1-deoxy-D-xylulose-5-phosphate (DXP)Initiates the MEP pathway, leading to IPP and DMAPP precursors.
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRDXP2-C-methyl-D-erythritol 4-phosphate (MEP)Continues the MEP pathway, contributing to IPP and DMAPP formation.
Acetoacetyl-CoA thiolaseAACTAcetyl-CoAAcetoacetyl-CoAInitiates the MVA pathway, leading to IPP precursors.
HMG-CoA synthaseHMGSAcetyl-CoA, Acetoacetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)Continues the MVA pathway, leading to IPP precursors.
HMG-CoA reductaseHMGRHMG-CoAMevalonate (MVA)Catalyzes a key reductive step in the MVA pathway, producing MVA, a precursor to IPP.
Geranyl Pyrophosphate SynthaseGPPSIPP, DMAPPGeranyl Pyrophosphate (GPP)Catalyzes the head-to-tail condensation of IPP and DMAPP to form GPP, the direct precursor for monoterpenes.
Monoterpene Synthase (general)TPSGPPVarious monoterpenes (e.g., this compound, limonene, alpha-pinene, gamma-terpinene)Catalyzes the cyclization and rearrangement of GPP into diverse monoterpene skeletons. Specific TPS enzymes determine the final product.

Advanced Analytical and Structural Characterization of Beta Terpinene

Chromatographic and Spectroscopic Methods for Detection and Quantification

The identification and quantification of beta-terpinene, particularly within complex natural matrices such as essential oils, rely heavily on sophisticated analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds, including terpenes like this compound, found in essential oils and other complex mixtures researchgate.netsrainstruments.frnih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govshimadzu.com.sgresearchgate.netnih.govnih.gov. GC-MS separates components of a mixture based on their volatility and affinity for the stationary phase, followed by ionization and detection by a mass spectrometer. This allows for both qualitative identification and quantitative assessment.

This compound has been identified in various essential oils using GC-MS, contributing to the characterization of plant metabolomes researchgate.netmdpi.comresearchgate.net. The technique leverages the unique mass spectral fragmentation patterns and retention times of compounds to identify them by comparison with spectral libraries researchgate.net. For this compound, characteristic fragments observed in GC-MS analyses include ions at m/z 93 (often the base peak) and m/z 121, which are valuable for its identification benchchem.com. Advanced GC-MS configurations, such as GC×GC–TOF MS, can further enhance separation power for highly complex samples srainstruments.fr. Solvent-Mediated Chemical Ionization (SMCI) GC-MS has also been explored as a complementary method for terpene identification, offering different ionization pathways that can aid in molecular weight determination shimadzu.com.sg. The method is instrumental in quality control and differentiating chemotypes of essential oils due to its ability to resolve and quantify individual components srainstruments.frmdpi.com.

Table 3.1.1: Characteristic GC-MS Fragments of this compound

Fragment (m/z) Relative Abundance Notes
93 Base Peak Characteristic fragment benchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the definitive structural elucidation and confirmation of organic molecules, including terpenes like this compound nih.govox.ac.ukbhu.ac.inslideshare.net. NMR provides detailed information about the connectivity and electronic environment of atoms within a molecule.

¹³C NMR Spectroscopy: ¹³C NMR spectra reveal the number of unique carbon environments and their chemical shifts, which are highly sensitive to the electronic surroundings. For this compound, specific ¹³C NMR signals have been reported, aiding in its structural assignment. For instance, distinct signals at δ 124.5 ppm (C-2), 131.2 ppm (C-3), and 25.8 ppm (C-10) have been identified benchchem.com. While comprehensive ¹H NMR data for this compound itself is not as readily detailed in the provided snippets as for its isomers, ¹H NMR spectra of related terpinene isomers, such as gamma-terpinene (B192506), show characteristic proton signals in the aliphatic and olefinic regions, aiding in structural differentiation nih.govchemicalbook.com. The interpretation of these spectra involves analyzing chemical shifts, coupling constants (J-coupling), and signal integrations to build a complete molecular structure ox.ac.ukacs.org.

Table 3.1.2: ¹³C NMR Chemical Shifts of this compound

Carbon Assignment Chemical Shift (ppm) Notes
C-2 124.5 benchchem.com
C-3 131.2 benchchem.com

Note: Chemical shifts are typically reported in parts per million (ppm) relative to Tetramethylsilane (TMS) and can vary slightly depending on the solvent and instrument.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) extends the utility of NMR spectroscopy beyond structural elucidation to precise quantification of analytes, including the assessment of purity ox.ac.uknih.govresearchgate.netamericanpharmaceuticalreview.comrssl.comresearchgate.netfrontiersin.org. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity and the number of nuclei responsible for that resonance, allowing for quantification without the need for response factor calibration, unlike some chromatographic methods ox.ac.ukrssl.comresearchgate.net.

qNMR is employed for determining the purity of reference standards and active pharmaceutical ingredients, as well as for the quantitative analysis of components in complex mixtures like essential oils researchgate.netresearchgate.net. By comparing the integral of a specific signal from the analyte to that of a known amount of an internal standard (calibrant), or by using an external calibration approach, accurate quantification can be achieved ox.ac.ukamericanpharmaceuticalreview.com. The method is valued for its universality, accuracy, and precision, making it a robust alternative or complementary technique to GC-MS for quality control and analysis of natural products researchgate.netfrontiersin.org. Careful selection of calibrants and adherence to standardized experimental parameters are critical for reliable qNMR measurements americanpharmaceuticalreview.comfrontiersin.org.

Hyphenated Techniques in Environmental and Biological Matrices

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or spectroscopy, enabling detailed analysis of complex samples, including those from environmental or biological sources.

Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS): PTR-ToF-MS is a sensitive technique for the real-time detection and quantification of volatile organic compounds (VOCs), including monoterpenes like this compound researchgate.netmdpi.comresearchgate.net. Its soft ionization process preserves molecular integrity, allowing for the analysis of a wide range of compounds, including oxygenated VOCs, which might fragment in electron ionization (EI) methods researchgate.net. PTR-MS offers high sensitivity and selectivity, making it suitable for environmental monitoring and the study of plant emissions mdpi.comresearchgate.net. When coupled with fast gas chromatography (FastGC), it can provide near real-time separation and identification of terpene isomers mdpi.com. This compound has been detected using PTR-MS in various studies investigating plant volatile profiles researchgate.netmdpi.comptrms-conference.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a vibrational spectroscopic method used for identifying functional groups and characterizing molecular structures. In the context of terpenes, matrix isolation FTIR studies have been employed to investigate the vibrational spectra of compounds like gamma-terpinene, often in conjunction with theoretical calculations to understand conformational preferences and spectral assignments acs.org. This technique provides complementary structural information to NMR and mass spectrometry.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), play a vital role in predicting and understanding the molecular properties, geometry, and electronic behavior of compounds like this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential Surfaces

For this compound and related terpenes, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine stable conformers and their relative energies acs.org. Furthermore, DFT is instrumental in generating molecular electrostatic potential (ESP) or potential (MEP) surfaces mdpi.comresearchgate.netthaiscience.info. These surfaces map the electron density distribution around the molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. Such analyses are crucial for understanding molecular reactivity, predicting sites of interaction, and elucidating reaction mechanisms researchgate.netthaiscience.infolldikti10.id. DFT calculations can also predict vibrational frequencies and UV-Visible spectra, which can then be compared with experimental spectroscopic data for validation researchgate.net.

Table 3.2.1: Common DFT Computational Parameters and Applications

Parameter/Application Description Relevance to this compound
Basis Sets e.g., 6-31G(d,p), 6-311++G(d,p) Used to approximate atomic orbitals and describe electron wave functions acs.orgmdpi.comlldikti10.idrsc.org
Functionals e.g., B3LYP, LYP Define the exchange-correlation energy, influencing accuracy of calculations acs.orgmdpi.comthaiscience.infolldikti10.idrsc.org
Molecular Geometry Optimization Finding the lowest energy conformation of the molecule Determining the stable 3D structure of this compound acs.orgresearchgate.netlldikti10.idrsc.org
Electrostatic Potential (ESP) Surfaces Mapping electron density distribution Identifying reactive sites and understanding intermolecular interactions mdpi.comresearchgate.netthaiscience.info
HOMO/LUMO Energies Highest Occupied Molecular Orbital / Lowest Unoccupied Molecular Orbital Predicting electronic properties, reactivity, and charge transfer researchgate.netthaiscience.infolldikti10.id

| Vibrational Frequencies | Calculated infrared (IR) absorption bands | Comparison with experimental FTIR spectra for structural validation acs.orgresearchgate.net |

Compound Name List:

this compound

Alpha-Terpinene (B1210023)

Gamma-Terpinene

Camphene (B42988)

Linalool

Limonene

Beta-Pinene (B31000)

Alpha-Pinene

Eucalyptol (1,8-cineole)

Clove

Cinnamon Oil

Eucalyptus Oil

Rosemary Oil

Garlic Oil

Lavender Oil

Lemongrass Oil

Oregano Oil

Tea Tree Oil

Ginger

Cis-14-nor-muurol-5-en-4-one

Camphor

Alpha-Santalene

Beta-Caryophyllene

Alpha-Humulene

(-)-Guaiol

(-)-Caryophyllene oxide

(-)-Alpha-Bisabolol

Myrcene

Delta-3-Carene

Terpinolene (B10128)

Fenchol

(-)-Terpinen-4-ol

(-)-Isopulegol

Alpha-Terpineol

CBD (Cannabidiol)

Δ⁹-THC (Delta-9-Tetrahydrocannabinol)

Borneol

Tau-Cadinol

Gamma-Cadinene

Cis-3-hexen-1-ol

1-Hexanol

Cis-3-hexenyl acetate (B1210297)

Hexyl acetate

Sabinen

Germacrene D

Alpha-Selinene

Alpha-Cubebene

Thymol

p-Cymene

Alpha-Phellandrene

Carvacrol

Beta-Elemene

Tau-Cadinole

Alpha-Selinene

Guaia-3,9-diene

Alpha-Farnesene

Gamma-Gurjunene

Valencene

Guaia-1(10),11-diene

Guaiol Acetate

Fenchone

Alpha-Terpineol

CBG (Cannabigerol)

CBDA (Cannabidiolic Acid)

Cannflavin A, B, C

Phytosterols

Vitamins

Minerals

Amino Acids

Linoleic Acid

Alpha-Linolenic Acid

Flavonoids

Formation of Organic Nitrates and Secondary Organic Aerosols (SOAs)

Terpenes, including this compound, are highly reactive compounds that undergo oxidation in the atmosphere through reactions with oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) acs.orgmdpi.comnih.govnih.gov. These oxidation processes lead to the formation of lower-volatility products that can partition into the aerosol phase, contributing to Secondary Organic Aerosol (SOA) formation nih.gov.

Nighttime Oxidation and Organic Nitrates: The nitrate radical (NO₃) is a key oxidant during nighttime hours and is particularly effective in reacting with terpenes nih.govnih.gov. These NO₃-initiated reactions are significant sources of both organic nitrates (ONs) and SOAs nih.govacs.org. Organic nitrates can act as reservoirs for reactive nitrogen and influence atmospheric chemistry, including ozone budgets and SOA formation copernicus.org. Studies on related terpenes, such as terpinolene and β-caryophyllene, have shown high SOA yields (up to 60% and 90%, respectively) and substantial organic nitrate yields (around 69% and 79%, respectively) from NO₃ oxidation copernicus.org. For instance, the NO₃-initiated oxidation of β-pinene, another monoterpene, results in significant amounts of gas- and particle-phase organic nitrates and a measured SOA mass yield of approximately 88.9% acs.org. These organic nitrates can comprise a substantial fraction of the total SOA, with estimates suggesting 45–74% of SOA from β-pinene + NO₃ reactions are organic nitrates nsf.gov.

Daytime Oxidation and SOA Formation: During the daytime, SOA formation from terpenes is primarily driven by reactions with OH radicals and ozone nih.gov. While specific data for this compound's SOA yield from OH oxidation is not extensively detailed in the reviewed literature, studies on acyclic terpenes, a class to which this compound belongs, indicate they generally exhibit lower SOA yields compared to cyclic terpenes like α-pinene rsc.org. For example, β-myrcene, another acyclic terpene, showed an SOA mass yield of approximately 0.33 ± 0.025 rsc.org. However, the condensed organic products from acyclic terpenes may possess a higher oligomeric content, potentially influencing SOA properties rsc.org.

SOA Yields and Reactivity: The efficiency of SOA formation from terpenes varies depending on the specific compound, the oxidant, and atmospheric conditions. Table 1 provides a summary of SOA and organic nitrate yields for various terpenes, highlighting their potential as SOA precursors. The reactivity of terpenes with NO₃ radicals is also a crucial factor, with measured rate constants indicating rapid reactions for compounds like terpinolene and β-caryophyllene copernicus.org.

Table 1: SOA and Organic Nitrate Yields from Terpene Oxidation

CompoundOxidantSOA Yield (%)Organic Nitrate Yield (%)Reference(s)
α-PineneOHVaries (~30-35%)N/A rsc.orgtandfonline.com
β-MyrceneOH~33N/A rsc.org
β-OcimeneOHLower than α-pineneN/A rsc.org
LinaloolOHLower than α-pineneN/A rsc.org
TerpinoleneNO₃~60~69 copernicus.org
β-CaryophylleneNO₃~50-90~79 copernicus.org
β-PineneNO₃~88.9Substantial amounts acs.org
γ-TerpineneNO₃Progressive increaseN/A researchgate.net

Note: this compound is an acyclic monoterpene. Direct SOA/ON yield data specifically for this compound is not prominently available in the reviewed literature. The data above represents findings for related terpenes, particularly acyclic and monocyclic monoterpenes, and sesquiterpenes, which provide context for the behavior of such compounds.

Biological and Pharmacological Profile of Beta Terpinene

Antioxidant Activity

Research into the antioxidant properties of terpenes has shown that compounds like α-pinene exhibit notable free radical scavenging activity. tandfonline.comresearchgate.net The antioxidant effect of monoterpene hydrocarbons, such as α-pinene and β-pinene, is potentially attributable to the presence of methylene (B1212753) groups in their structures. researchgate.net Some studies suggest that the antioxidant properties of essential oils containing β-pinene may be due to the synergistic actions of their various components. researchgate.net For instance, γ-terpinene is known to enhance the antioxidant effects of phenolic compounds. researchgate.net

Anti-inflammatory Properties

Preclinical studies have indicated that beta-terpinene may possess anti-inflammatory effects. The anti-inflammatory properties of various terpenes and essential oils have been a subject of research. For example, terpinen-4-ol, a major component of tea tree oil, has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in laboratory settings. vitabase.com Similarly, β-elemonic acid, a triterpene, has shown significant anti-inflammatory effects in both in vitro and in vivo models. nih.gov While direct and extensive research on the anti-inflammatory mechanisms of pure this compound is less common, the activities of related terpenes suggest a potential for such properties.

Antimicrobial Effects

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. scielo.br The antimicrobial action of phytochemicals like β-pinene is believed to involve the disruption of bacterial cell membranes. scielo.br Research on the enantiomers of α-pinene and β-pinene has revealed that the positive enantiomers, in particular, exhibit microbicidal activity against various fungi and bacteria, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Industrial and Commercial Applications of Beta Terpinene

Use in the Fragrance and Flavor Industry

Beta-pinene (B31000), an isomer of beta-terpinene, is widely utilized in the fragrance industry for its fresh, pine-like aroma. synthetikaeu.comsbblgroup.com It is a common ingredient in perfumes, air fresheners, and other scented products. synthetikaeu.comfragranceconservatory.com Beta-terpineol, a derivative, is valued for its woody and earthy scent and is used in perfumes and colognes. htppl.co.in While this compound itself has a solvent-like scent with menthol (B31143) notes, its derivatives and related compounds are significant in creating a variety of fragrances.

Role as a Chemical Intermediate

Beta-pinene serves as a crucial starting material for the synthesis of other chemical compounds. synthetikaeu.com It is used in the production of other terpenes such as camphene (B42988) and terpinolene (B10128). synthetikaeu.com Furthermore, beta-pinene is a precursor for the synthesis of myrcene, which is then used to produce acyclic terpenes like geraniol (B1671447) and linalool. taylorandfrancis.com The chemical industry also utilizes beta-pinene in the manufacturing of resins and solvents. synthetikaeu.com

Conclusion

Beta-terpinene, a synthetic isomer of terpinene, holds a unique position in chemical research. Its distinct structure, with double bonds at the 1(7) and 3-positions of the p-menthane (B155814) skeleton, provides a valuable tool for comparative studies within the terpene family. While it is not found in nature, research into its chemical synthesis and potential biological activities, including antimicrobial and anti-inflammatory properties, continues to be an area of scientific interest. Its structural relatives are widely used in the fragrance and chemical industries, highlighting the broader importance of the terpinene class of compounds. Further investigation into the specific properties and potential applications of this compound may reveal new opportunities in various scientific and industrial fields.

Future Directions and Emerging Research Areas

Advancements in High-Throughput Screening for Biological Activities

The discovery of novel biological activities of terpenes like beta-terpinene has been significantly accelerated by the development of high-throughput screening (HTS) assays. These methods allow for the rapid testing of large numbers of compounds, a crucial step in identifying new therapeutic or industrial applications.

A significant challenge in screening terpene synthases, the enzymes responsible for producing terpenes, is that their substrates and products are often colorless, volatile, and structurally diverse, making them difficult to detect with traditional methods. plos.org To overcome this, researchers have developed innovative colorimetric screening assays. plos.orgnih.govresearchgate.net One such method is based on substrate consumption, where the activity of a terpene synthase is linked to a color change. plos.orgnih.govresearchgate.net In this system, engineered cells are designed to produce carotenoid pigments, which share the same precursor molecules as terpenes. plos.org When an active terpene synthase is present, it competes for these precursors, leading to a reduction in pigment production and a visible loss of color. plos.orgresearchgate.net This allows for a simple, visual, and high-throughput way to identify active terpene synthases. plos.orgresearchgate.net

Another innovative HTS method utilizes a synthetic substrate containing a vinyl methyl ether. When this substrate is cyclized by a terpene synthase, it releases methanol (B129727) as a byproduct. nih.govh1.co The methanol can then be detected using a well-established alcohol oxidase-based colorimetric assay, providing a quantitative measure of the enzyme's activity. h1.co This technique has been successfully used in the directed evolution of terpene synthases to enhance their stability and activity. nih.govh1.co

These HTS technologies are pivotal for exploring the vast chemical space of terpenes and their potential biological activities, including those of this compound. They enable the rapid screening of enzyme libraries and the optimization of biocatalysts for industrial applications. plos.orgnih.gov

Integration of Omics Technologies (Genomics, Metabolomics) in Biosynthesis Research

The integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics, is revolutionizing our understanding of terpene biosynthesis, including that of this compound. mdpi.comvt.edu This multi-omics approach provides a comprehensive view of the metabolic pathways and regulatory networks involved in the production of these valuable compounds in plants and microorganisms. mdpi.comvt.edursc.org

Genomics and Transcriptomics have been instrumental in identifying and characterizing the genes encoding key enzymes in the terpene biosynthesis pathway, particularly terpene synthases (TPSs). mdpi.commdpi.com High-throughput sequencing has facilitated the discovery of a wide diversity of TPS genes in various plant species. mdpi.com By analyzing the transcriptome (the complete set of RNA transcripts), researchers can identify which genes are actively being expressed under specific conditions, providing insights into the regulation of terpene production. mdpi.comacs.org For example, studies have shown that the expression of certain TPS genes is significantly altered by environmental factors like light and darkness. mdpi.com

Metabolomics , the large-scale study of small molecules (metabolites), complements genomic and transcriptomic data by providing a direct snapshot of the chemical profile of an organism. rsc.orgfrontiersin.org By analyzing the metabolome, scientists can identify and quantify the various terpenes produced, including this compound. frontiersin.org

The true power of omics lies in the integration of these different datasets . vt.edursc.org By correlating gene expression data with metabolite profiles, researchers can link specific genes to the production of particular terpenes. rsc.orgacs.org This integrated approach has been successfully used to elucidate the biosynthetic pathways of various terpenes in different plant species. mdpi.comacs.orgnih.gov For instance, combining transcriptomics and metabolomics has revealed key genes involved in the biosynthesis of terpenes in Litsea cubeba and has helped to understand the mechanisms of insect resistance in wild tomatoes. mdpi.comacs.org

This integrated omics approach is crucial for:

Discovering novel terpene synthases and other biosynthetic genes. mdpi.com

Understanding the complex regulatory networks that control terpene production. mdpi.com

Identifying targets for metabolic engineering to enhance the production of specific terpenes like this compound. nih.gov

Development of Sustainable Production Methods for this compound

The increasing demand for natural and sustainably sourced chemicals has driven research into developing environmentally friendly methods for producing this compound and other terpenes. nih.gov Traditional methods often rely on extraction from plant sources, which can be inefficient and dependent on variable natural resources. nih.govpmarketresearch.com

Metabolic engineering of microorganisms has emerged as a promising alternative for the sustainable production of terpenes. rsc.org By introducing and optimizing terpene biosynthetic pathways in microbes like Escherichia coli and yeast, researchers can create cellular factories that convert simple sugars or other renewable feedstocks into valuable terpenes. rsc.org For example, γ-terpinene has been successfully produced in metabolically engineered E. coli using glycerol (B35011) as a carbon source. rsc.org This approach offers several advantages, including scalability, faster production times, and independence from agricultural land. nih.gov

Plant-based production platforms are also being explored as a sustainable option. nih.gov Plants naturally contain the precursor pathways and cellular compartments necessary for terpene biosynthesis. nih.gov Advances in synthetic biology and genetic engineering are enabling the engineering of plants to produce higher yields of specific terpenes. nih.gov

Another area of focus is the utilization of bio-derived solvents and catalysts in chemical processes. For instance, β-pinene, a structural isomer of this compound, has been investigated as a renewable, bio-derived solvent for chemical reactions. acs.org Furthermore, research is ongoing to develop efficient and selective catalytic systems for the isomerization of readily available terpenes, such as the conversion of β-pinene to α-pinene, which can reduce waste and energy consumption in the chemical industry. rsc.org

These sustainable production methods are critical for meeting the growing market demand for this compound in a way that is both economically viable and environmentally responsible. pmarketresearch.com

Elucidation of Novel Mechanistic Pathways in Biological Systems

Research into the biological activities of this compound is increasingly focused on understanding its precise mechanisms of action at the molecular level. While studies have demonstrated its potential antimicrobial, antioxidant, and anti-inflammatory properties, the underlying pathways through which it exerts these effects are still being unraveled. ontosight.ai

Recent studies have begun to shed light on these mechanisms. For example, research on the related compound, terpinen-4-ol, has shown that it can exert its effects by modulating key signaling pathways involved in inflammation and oxidative stress. researchgate.net Specifically, terpinen-4-ol has been reported to inhibit the NF-κB and NLRP3 inflammasome activation pathways and to decrease the generation of inflammatory mediators. researchgate.net

Integrative approaches combining metabolomics and transcriptomics are proving to be powerful tools for elucidating these mechanistic pathways. researchgate.net For example, a study on the effect of terpinen-4-ol on methicillin-resistant Staphylococcus aureus (MRSA) used this combined approach to reveal that the compound inhibits the biosynthesis of DNA and RNA by affecting purine (B94841) and pyrimidine (B1678525) metabolic pathways. researchgate.net

Further research is needed to investigate the specific molecular targets and signaling cascades affected by this compound. This knowledge is crucial for developing targeted therapeutic applications and understanding its full potential in biological systems. The study of structure-activity relationships, which examines how the chemical structure of a molecule relates to its biological activity, will also be important in this endeavor. ebi.ac.uk

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in all areas of chemical and biological research, including the study of this compound. jhidc.org These computational approaches can analyze vast and complex datasets to identify patterns, make predictions, and guide experimental research, thereby accelerating the pace of discovery. jhidc.orgbiorxiv.orgresearchgate.net

One of the key applications of AI and ML in terpene research is in the discovery and characterization of terpene synthases (TPSs) . biorxiv.orgresearchgate.net Researchers have developed machine-learning models that can accurately identify TPS enzymes from large protein sequence databases and even predict their specific functions. biorxiv.orgresearchgate.net This has led to the discovery of novel TPS enzymes that were missed by traditional computational methods. biorxiv.org

AI is also being used to predict the biological activities of chemical compounds . jhidc.org By training algorithms on datasets of known compounds and their activities, ML models can predict the potential properties of new or uncharacterized molecules like this compound. jhidc.org For instance, artificial neural networks have been used to predict the antimicrobial activity of essential oils based on their chemical composition. researchgate.net

Furthermore, ML is being applied to optimize the production of terpenes . For example, machine learning has been used to guide the selection of cyclodextrins for enhancing the biosynthetic production and capture of volatile terpenes during fermentation. acs.org This can lead to more efficient and sustainable production methods. acs.org

The application of AI and ML in this compound research holds significant promise for:

Accelerating the discovery of new biological activities. jhidc.org

Identifying novel enzymes for its biosynthesis. biorxiv.org

Optimizing its production through metabolic engineering. acs.org

Understanding its complex interactions in biological systems.

As more data becomes available and algorithms become more sophisticated, the role of AI and ML in advancing our knowledge of this compound is expected to grow significantly.

Q & A

Q. How should researchers conduct systematic reviews on β-Terpinene’s toxicological profile to mitigate publication bias?

  • Methodological Answer : Use PRISMA guidelines for literature screening, including unpublished theses and conference proceedings. Risk-of-bias assessment tools (e.g., SYRCLE for animal studies) should evaluate study quality. Meta-regression analyses can identify bias sources (e.g., industry-funded studies reporting lower toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.